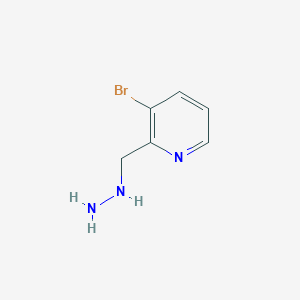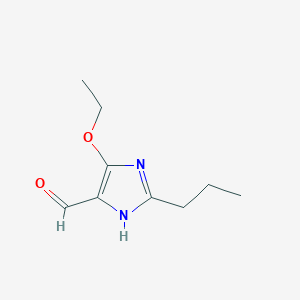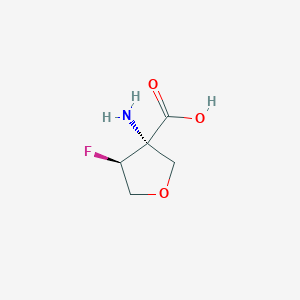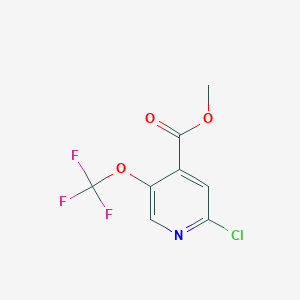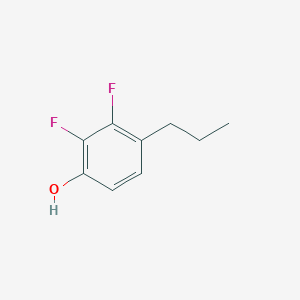
Quinoline-6,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline-6,7-diol is a heterocyclic aromatic organic compound with a quinoline backbone substituted by hydroxyl groups at the 6 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quinoline-6,7-diol can be synthesized through several methods. One common approach involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions, followed by hydroxylation at the 6 and 7 positions. Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Additionally, microwave-assisted synthesis and the use of ionic liquids have been explored for greener and more efficient production .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using catalytic systems that ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions is emphasized to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: Quinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinoline-6,7-dione.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-6,7-dione.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Quinoline-6,7-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of quinoline-6,7-diol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl groups play a crucial role in forming hydrogen bonds with target proteins, enhancing binding affinity and specificity . Additionally, the compound can interfere with cellular signaling pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Quinoline-4,6-diol: Similar structure but with hydroxyl groups at positions 4 and 6.
Quinoline-5,8-diol: Hydroxyl groups at positions 5 and 8.
Isoquinoline-6,7-diol: Isoquinoline backbone with hydroxyl groups at positions 6 and 7.
Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. The 6,7-diol substitution pattern allows for distinct hydrogen bonding interactions and electronic effects, differentiating it from other quinoline derivatives .
Eigenschaften
Molekularformel |
C9H7NO2 |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
quinoline-6,7-diol |
InChI |
InChI=1S/C9H7NO2/c11-8-4-6-2-1-3-10-7(6)5-9(8)12/h1-5,11-12H |
InChI-Schlüssel |
IFMZKCMCMMMEKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C=C2N=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


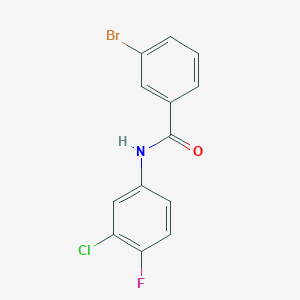
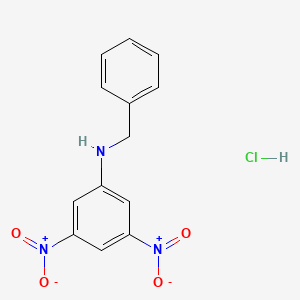
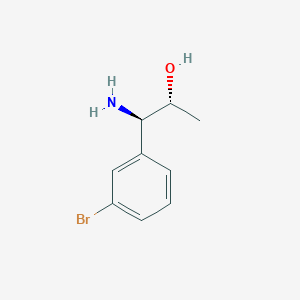
![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)
